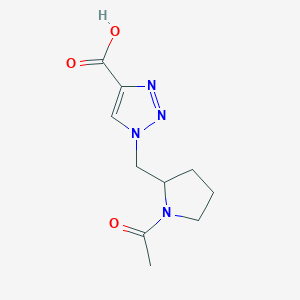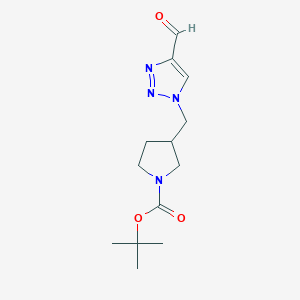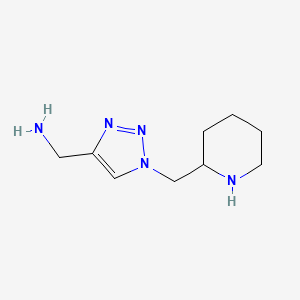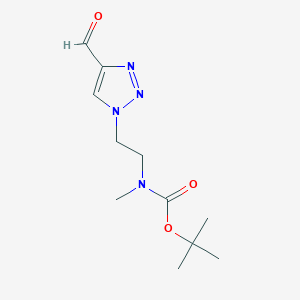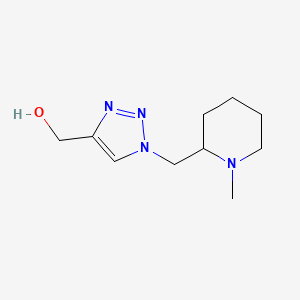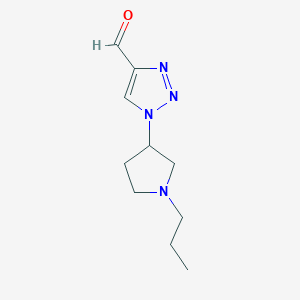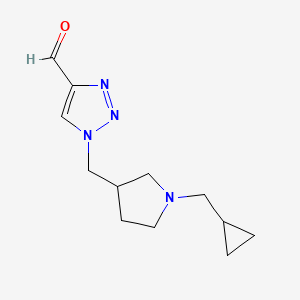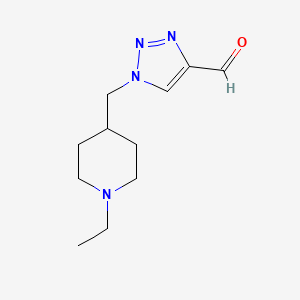
1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Vue d'ensemble
Description
1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one, also known as 1-F-2-MeAEP, is an organic compound of the piperidine family. It has been used in scientific research for its unique properties and applications. This compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Piperidine derivatives are widely studied for their synthetic versatility and application in producing various pharmacologically active compounds. One review highlights the importance of arylcycloalkylamines, including phenyl piperidines, in developing antipsychotic agents, showcasing their role in enhancing the potency and selectivity of D2-like receptors binding affinity (Sikazwe et al., 2009). Similarly, studies on nucleophilic aromatic substitution reactions have provided foundational knowledge for synthesizing complex organic molecules, demonstrating the chemical reactivity of piperidine structures under various conditions (Pietra & Vitali, 1972).
Therapeutic Applications
Piperidine derivatives are pivotal in medicinal chemistry, serving as core structures for numerous drugs with diverse pharmacological activities. A patent review focusing on piperazine compounds, a class closely related to piperidines, details their therapeutic uses across a range of conditions, including CNS disorders, anticancer, cardio-protective, antiviral, and anti-inflammatory treatments (Rathi et al., 2016). This underscores the compound's potential as a versatile building block in drug discovery and development.
Drug Discovery and Design
The strategic modification of piperidine and related structures is crucial for creating novel therapeutic agents. Research on the synthesis and evaluation of ligands for D2-like receptors exemplifies the role of common pharmacophoric groups in influencing the biological activity of synthesized agents, pointing towards the methodical approach in enhancing drug efficacy and selectivity (Sikazwe et al., 2009).
Propriétés
IUPAC Name |
1-[4-(1,1-difluoroethyl)piperidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O/c1-10(11,12)8-3-5-14(6-4-8)9(15)7-13-2/h8,13H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZXXTUFTZIINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CNC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1,1-Difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



